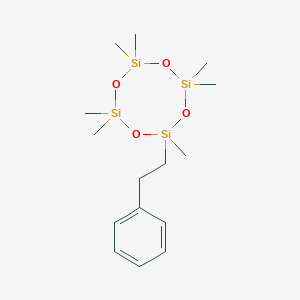
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a specialized organosilicon compound. It is a member of the cyclotetrasiloxane family, characterized by its unique structure that includes both silicon and oxygen atoms arranged in a cyclic configuration. This compound is known for its stability and versatility in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the reaction of heptamethylcyclotetrasiloxane with phenylethylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or tin compounds to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the conversion of raw materials into the final product. Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the compound .
化学反応の分析
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon derivatives .
科学的研究の応用
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and resistance to degradation, making it suitable for long-term applications. Its unique structure allows it to form strong bonds with other molecules, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different applications.
Octamethylcyclotetrasiloxane: Another member of the cyclotetrasiloxane family, used in similar applications but with different reactivity and stability.
Decamethylcyclopentasiloxane: A larger cyclic siloxane with distinct properties and uses.
Uniqueness
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
CAS番号 |
17864-12-9 |
|---|---|
分子式 |
C15H30O4Si4 |
分子量 |
386.74 g/mol |
IUPAC名 |
2,2,4,4,6,6,8-heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C15H30O4Si4/c1-20(2)16-21(3,4)18-23(7,19-22(5,6)17-20)14-13-15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
InChIキー |
ZMFDIKURNGEZHC-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC2=CC=CC=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















